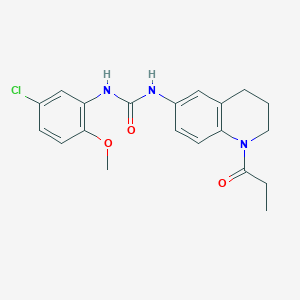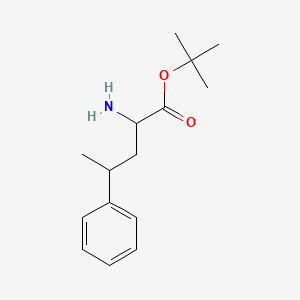
7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H14ClFN4O3 and its molecular weight is 448.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research on compounds with a similar structure, such as 1,2,4-oxadiazole and quinazoline-2,4(1H,3H)-dione derivatives, has demonstrated notable antitumor activities. For instance, certain 1,2,4-oxadiazole natural product analogs have been synthesized and tested for their antitumor potency. One of the compounds exhibited a mean IC50 value of approximately 9.4 µM, indicating significant potential in cancer treatment (Maftei et al., 2013). Additionally, quinazoline-2,4(1H,3H)-diones have been shown to significantly inhibit the in vitro growth of human tumor cell lines, with certain derivatives demonstrating exceptional potency (Zhou et al., 2013).
Synthesis and Structural Studies
The synthesis and structural analysis of compounds similar to 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione have been a significant area of research. For example, a new synthesis method for a series of 3-amino-1H-quinazoline-2,4-diones, starting with fluorobenzoic acid, has been described, showcasing the versatility and potential modifications of the quinazoline scaffold (Tran et al., 2005).
Chemical Fixation of Carbon Dioxide
Studies have also explored the use of quinazoline-2,4(1H,3H)-diones in the chemical fixation of carbon dioxide. For example, a study demonstrated the catalytic efficiency of a tungstate catalyst in converting 2-aminobenzonitriles into quinazoline-2,4(1H,3H)-diones at atmospheric pressure of CO2, highlighting the compound's potential in CO2 utilization and environmental applications (Kimura et al., 2012).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the oxadiazole ring, followed by the synthesis of the quinazoline ring and the final coupling of the two rings.", "Starting Materials": [ "4-chlorobenzohydrazide", "4-fluorobenzaldehyde", "2-nitrobenzoyl chloride", "ethyl acetoacetate", "hydrazine hydrate", "sodium ethoxide", "sodium hydride", "acetic anhydride", "phosphorus oxychloride", "sodium hydroxide", "acetic acid", "sodium bicarbonate", "potassium carbonate", "2-amino-4-(4-fluorobenzyl)quinazoline-3,5-dione" ], "Reaction": [ "Synthesis of 4-chlorophenyl-1,2,4-oxadiazole-5-carboxylic acid by reacting 4-chlorobenzohydrazide with ethyl acetoacetate in the presence of acetic anhydride and phosphorus oxychloride.", "Reduction of the nitro group in 4-fluorobenzaldehyde to form 4-fluorobenzylamine using sodium hydride and hydrazine hydrate.", "Synthesis of 4-fluorobenzyl-2-nitrobenzoate by reacting 4-fluorobenzylamine with 2-nitrobenzoyl chloride in the presence of sodium bicarbonate.", "Reduction of the nitro group in 4-fluorobenzyl-2-nitrobenzoate to form 4-fluorobenzylbenzoate using sodium dithionite.", "Synthesis of 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione by reacting 4-fluorobenzylbenzoate with 4-chlorophenyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of sodium ethoxide and potassium carbonate." ] } | |
CAS-Nummer |
1207059-12-8 |
Molekularformel |
C23H14ClFN4O3 |
Molekulargewicht |
448.84 |
IUPAC-Name |
7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-fluorophenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C23H14ClFN4O3/c24-16-6-3-14(4-7-16)20-27-21(32-28-20)15-5-10-18-19(11-15)26-23(31)29(22(18)30)12-13-1-8-17(25)9-2-13/h1-11H,12H2,(H,26,31) |
InChI-Schlüssel |
PCCNBDUYOLKFPM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)NC2=O)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[2-(3-chlorophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole](/img/structure/B2464203.png)
![3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine hydrobromide](/img/structure/B2464207.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-phenoxyacetamide](/img/structure/B2464208.png)



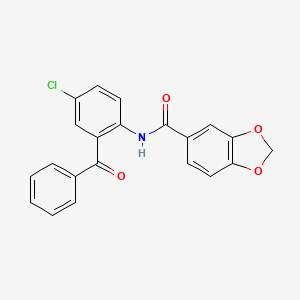
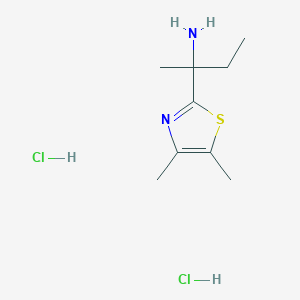
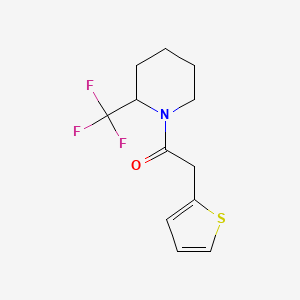
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-benzylpiperidin-1-yl)ethanone](/img/structure/B2464218.png)

![4-butoxy-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2464223.png)
